molecular formula C18H29N3O5 B15149637 11-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]undecanoic Acid

11-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]undecanoic Acid

Cat. No.: B15149637
M. Wt: 367.4 g/mol
InChI Key: RNXHZBPZTJVTGF-UHFFFAOYSA-N
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Description

11-{[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}UNDECANOIC ACID is a complex organic compound characterized by its unique structure, which includes a diazinane ring and an undecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-{[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}UNDECANOIC ACID typically involves multiple steps. One common method includes the reaction of 1,3-dimethyl-2,4,6-trioxo-1,3-diazinane with an appropriate aldehyde to form the intermediate compound. This intermediate is then reacted with undecanoic acid under specific conditions to yield the final product. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

11-{[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}UNDECANOIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the diazinane ring or the undecanoic acid chain is modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

11-{[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}UNDECANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand for receptor studies.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 11-{[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}UNDECANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-{[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}UNDECANOIC ACID is unique due to its combination of a diazinane ring and an undecanoic acid chain This structure imparts specific chemical and biological properties that are not found in similar compounds

Properties

Molecular Formula

C18H29N3O5

Molecular Weight

367.4 g/mol

IUPAC Name

11-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylideneamino]undecanoic acid

InChI

InChI=1S/C18H29N3O5/c1-20-16(24)14(17(25)21(2)18(20)26)13-19-12-10-8-6-4-3-5-7-9-11-15(22)23/h13,24H,3-12H2,1-2H3,(H,22,23)

InChI Key

RNXHZBPZTJVTGF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=NCCCCCCCCCCC(=O)O)O

solubility

>55.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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